molecular formula C20H19NO5 B3517315 N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide

N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide

Cat. No.: B3517315
M. Wt: 353.4 g/mol
InChI Key: QISJFRNFIGLUBD-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide is a complex organic compound with a unique structure that combines a cyclopropyl group, a methoxy group, and a benzochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzochromenyl core, followed by the introduction of the methoxy and cyclopropyl groups. The final step involves the formation of the acetamide linkage.

    Preparation of Benzochromenyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzochromenyl structure.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: It is explored for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide
  • Ethyl-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetate

Uniqueness

N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

N-cyclopropyl-2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-11-17(25-10-18(22)21-12-3-4-12)8-7-15-14-6-5-13(24-2)9-16(14)20(23)26-19(11)15/h5-9,12H,3-4,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISJFRNFIGLUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide
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N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide
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N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide
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N-Cyclopropyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide

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